molecular formula C35H63NO3 B601838 Fingolimod Palmitate Amide CAS No. 1242271-26-6

Fingolimod Palmitate Amide

Katalognummer: B601838
CAS-Nummer: 1242271-26-6
Molekulargewicht: 545.90
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. This compound is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment

Fingolimod was the first oral agent approved for relapsing forms of multiple sclerosis, with Fingolimod Palmitate Amide being studied for enhanced efficacy and safety profiles. Clinical trials have demonstrated that fingolimod significantly reduces annualized relapse rates and disease activity in patients with relapsing-remitting MS.

  • Efficacy Data : A retrospective study involving 414 patients showed a 65% reduction in relapse rates during the first year and a 70% reduction after two years of treatment with fingolimod . Additionally, 67.9% of patients achieved no evidence of disease activity (NEDA-3) after one year .
StudyPatient PopulationAnnualized Relapse Rate ReductionNEDA-3 Achievement
414 RRMS patients65% (Year 1), 70% (Year 2)67.9% (Year 1)
Long-term MS patientsSustained effects on relapse ratesEvidence from clinical trials

Formulation Strategies

The formulation of this compound is critical for its therapeutic effectiveness. Research has focused on developing stable solid dosage forms that enhance patient compliance and bioavailability.

  • Solid Dosage Forms : Recent patents highlight methods for preparing solid oral dosage forms that dissolve rapidly in the oral cavity, improving the pharmacokinetics of fingolimod . These formulations are particularly beneficial for populations that struggle with swallowing pills.

Case Study: Efficacy in Real-World Settings

A systematic review assessed the real-world effectiveness of fingolimod across various studies. It found that treatment improved clinical outcomes compared to pre-treatment periods and was more effective than traditional therapies like interferons or glatiramer acetate . However, comparisons with natalizumab yielded inconsistent results, indicating the need for further investigation into treatment methodologies.

Safety Profile and Long-Term Use

The safety profile of this compound is an essential consideration in its application. Clinical trials have reported adverse events such as cardiac effects upon first-dose administration, infections, and macular edema . Continuous monitoring and long-term studies are necessary to fully understand these risks.

Wirkmechanismus

Fingolimod Palmitate Amide exerts its effects by modulating sphingosine 1-phosphate receptors. Upon phosphorylation, it binds to these receptors, leading to the sequestration of lymphocytes in lymphoid tissues. This reduces the number of circulating lymphocytes, thereby modulating the immune response . Additionally, it may activate protein phosphatase 2A, leading to apoptosis and autophagy in certain cell types .

Biologische Aktivität

Fingolimod Palmitate Amide (FPA) is a derivative of fingolimod, a sphingosine-1-phosphate receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of FPA, focusing on its mechanism of action, effects on various cellular processes, pharmacokinetics, and potential therapeutic applications.

Target Receptors
this compound primarily targets sphingosine-1-phosphate receptors (S1PRs) located on lymphocytes. By binding to these receptors, FPA prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in the bloodstream and limiting autoimmune responses associated with MS and other inflammatory conditions.

Biochemical Pathways
FPA influences several biochemical pathways:

  • Inhibition of Enzymes : It inhibits histone deacetylases (HDACs), transient receptor potential cation channel subfamily M member 7 (TRPM7), and cytosolic phospholipase A2α (cPLA2α).
  • Modulation of Lipid Levels : FPA reduces levels of lysophosphatidic acid (LPA) in plasma.
  • Activation of Protein Phosphatases : It activates protein phosphatase 2A (PP2A), which plays a role in various signaling pathways.

Cellular Effects

This compound exhibits diverse effects on cellular functions:

  • Cell Signaling Modulation : FPA alters cell signaling pathways, affecting gene expression and cellular metabolism.
  • Induction of Apoptosis and Autophagy : It can induce programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.
  • Macrophage Polarization : FPA promotes a shift in macrophage phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory), which may have implications for immune regulation .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : The compound has an oral bioavailability exceeding 90%, indicating efficient absorption regardless of dietary intake.
  • Stability : It maintains pharmacological activity over extended periods, although certain conditions may lead to degradation that could impact efficacy.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

Neuroprotective Effects

The "EVOLUTION" study assessed the impact of fingolimod on patients with relapsing-remitting MS. After 24 months, 47.5% of patients exhibited no clinical or MRI activity, suggesting neuroprotective effects that limit inflammation and brain atrophy .

Safety Profile

In a systematic review involving over 2,600 patients treated with fingolimod for MS, the incidence of macular edema was low but highlighted the need for ophthalmic monitoring during treatment. Most cases resolved upon discontinuation of the drug .

Efficacy in Real-World Settings

A Hungarian observational study indicated that fingolimod treatment significantly improved clinical outcomes compared to prior therapies. Patients experienced lower annualized relapse rates and enhanced quality of life measures .

Comparison with Similar Compounds

CompoundMechanismPrimary Use
FingolimodS1PR modulationMultiple sclerosis
SiponimodS1PR modulationMultiple sclerosis
OzanimodS1PR modulationUlcerative colitis
This compoundEnhanced S1PR modulationPotentially broader therapeutic applications

This compound is distinguished by its palmitate moiety, which may enhance its pharmacokinetic profile and therapeutic potential compared to its parent compound and other modulators .

Eigenschaften

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWOLRQIQQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242271-26-6
Record name Fingolimod palmitamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod Palmitate Amide
Reactant of Route 2
Reactant of Route 2
Fingolimod Palmitate Amide
Reactant of Route 3
Reactant of Route 3
Fingolimod Palmitate Amide
Reactant of Route 4
Reactant of Route 4
Fingolimod Palmitate Amide
Reactant of Route 5
Reactant of Route 5
Fingolimod Palmitate Amide
Reactant of Route 6
Reactant of Route 6
Fingolimod Palmitate Amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.